Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate is a chemical compound with the molecular formula C13H25N3O3 and a molecular weight of 271.36 g/mol . This compound is known for its unique structure, which includes a piperazine ring and an oxetane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate with aminomethyl reagents under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce piperazine derivatives with modified functional groups.
Scientific Research Applications
Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The piperazine ring provides structural stability, while the oxetane ring enhances the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Similar structure but lacks the aminomethyl group.
Tert-butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate: Contains a carbamate group instead of a piperazine ring.
Uniqueness
Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring and an oxetane ring with an aminomethyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-4-6-16(7-5-15)13(8-14)9-18-10-13/h4-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIKMDUPKLYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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